Dibutylone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

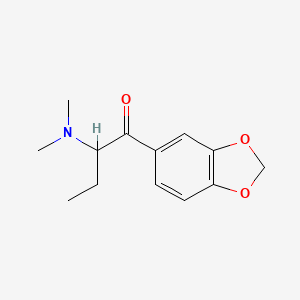

Dibutylone, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Profiling

Dibutylone's metabolic profile has been a focal point in recent studies, particularly concerning its verification in authentic biological specimens. A significant study mapped the metabolic pathways of this compound, revealing that it metabolizes into butylone and other metabolites. This research utilized human specimens such as blood, urine, and liver tissues to confirm the presence and concentration of this compound and its metabolites, with concentrations ranging from 10 to 1,400 ng/mL in postmortem blood samples .

Table 1: Metabolites of this compound

| Metabolite | Source of Confirmation | Concentration Range (ng/mL) |

|---|---|---|

| This compound | Blood | 10 - 1400 |

| Butylone | Urine | Not specified |

| Other Metabolites | Liver | Not specified |

This study is pivotal as it establishes this compound's unique metabolic markers which can be useful for forensic toxicology .

Behavioral Studies

Research has also focused on the reinforcing effects of this compound compared to other synthetic cathinones. A study involving self-administration in male Sprague-Dawley rats demonstrated that this compound functions as a reinforcer, indicating its potential for addiction. The study established dose-response curves that highlighted this compound's reinforcing potency relative to methamphetamine and other substances .

Table 2: Reinforcing Potency Comparison

| Substance | Relative Potency (Rank Order) |

|---|---|

| Methamphetamine | Highest |

| N-ethylpentylone | Comparable to this compound |

| This compound | High |

| Ethylone | Lowest |

These findings suggest that this compound could have significant implications for understanding addiction mechanisms associated with novel psychoactive substances.

Toxicological Analysis

This compound has been increasingly identified in forensic toxicology casework, prompting the need for reliable detection methods. The development of analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) has allowed for the accurate quantification of this compound in various biological matrices .

Table 3: Analytical Techniques for this compound Detection

| Technique | Application | Validation Status |

|---|---|---|

| LC-MS/MS | Blood and urine analysis | Comprehensive validation |

| Solid Phase Extraction (SPE) | Sample preparation | Established methodology |

This advancement in forensic analysis is critical for law enforcement and public health officials to monitor and respond to the rising prevalence of this compound in illicit drug markets .

Pharmacological Implications

The pharmacological effects of this compound are still under investigation, but existing studies indicate that it may exhibit stimulant properties similar to other cathinones. Its impact on neurotransmitter systems suggests potential applications in understanding mood disorders or other psychiatric conditions; however, further research is necessary to clarify these effects and their therapeutic potential.

Análisis De Reacciones Químicas

Reduction Reactions

The ketone group in dibutylone undergoes reduction to form secondary alcohols. Common reagents include:

-

Lithium aluminum hydride (LiAlH4) : Reduces the β-keto group to a β-hydroxyl derivative.

-

Catalytic hydrogenation (H₂/Pd) : Produces hydrogenated metabolites by saturating the ketone group .

Nucleophilic Acyl Substitution

The ketone participates in reactions with nucleophiles:

-

Amine reactions : Forms imine derivatives under acidic conditions.

-

Grignard reagents : Adds alkyl/aryl groups to the carbonyl carbon.

Salt Formation

The tertiary amine reacts with acids (e.g., HCl) to form water-soluble salts, enhancing stability for analytical purposes:

This compound+HCl→This compound hydrochloride

Metabolic Reactions

This compound undergoes extensive hepatic metabolism, primarily via β-ketone reduction and N-demethylation :

Primary Metabolic Pathways

-

Reduction to butylone :

-

Hydrogenation :

Comparative Reactivity

This compound’s reactivity differs from structurally similar cathinones:

| Compound | Key Reaction Difference | Reference |

|---|---|---|

| Eutylone | Exhibits SERT substrate activity; this compound does not | |

| Pentylone | Undergoes oxidative deamination; this compound resists this pathway |

Analytical Characterization

Reaction products are identified using:

-

GC-MS : Detects iminium and acylium ions from fragmentation .

-

LC-QTOF : Confirms hydrogenated metabolites in human specimens .

Toxicological Implications

Propiedades

Número CAS |

802286-83-5 |

|---|---|

Fórmula molecular |

C13H17NO3 |

Peso molecular |

235.28 |

Nombre IUPAC |

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one |

InChI |

InChI=1S/C13H17NO3/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,4,8H2,1-3H3 |

Clave InChI |

USEBIPUIVPERGC-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |

SMILES canónico |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |

Key on ui other cas no. |

802286-83-5 |

Secuencia |

X |

Sinónimos |

k-DMBDB dibutylone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.